molecular formula C16H10N2O4S2 B2614935 (Z)-3-(3-hydroxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one CAS No. 303790-14-9

(Z)-3-(3-hydroxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2614935
CAS No.: 303790-14-9
M. Wt: 358.39
InChI Key: NQTYPFHQRJYVFH-ZSOIEALJSA-N
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Description

(Z)-3-(3-hydroxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a 2-thioxothiazolidin-4-one core substituted at position 3 with a 3-hydroxyphenyl group and at position 5 with a 3-nitrobenzylidene moiety. Its Z-configuration refers to the stereochemistry of the exocyclic double bond (C=CH) in the benzylidene substituent . The compound has a molecular formula of C₁₆H₁₀N₂O₄S₂, a molecular weight of 358.4 g/mol, and is available as an industrial-grade chemical with 99% purity .

Properties

IUPAC Name

(5Z)-3-(3-hydroxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4S2/c19-13-6-2-4-11(9-13)17-15(20)14(24-16(17)23)8-10-3-1-5-12(7-10)18(21)22/h1-9,19H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTYPFHQRJYVFH-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-hydroxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-hydroxybenzaldehyde with 3-nitrobenzylidene-2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-hydroxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thioxothiazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinones derived from the hydroxyphenyl group.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-(3-hydroxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its antioxidant properties could be attributed to the scavenging of free radicals and reactive oxygen species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Substituent at Position 3 Substituent at Position 5 Key Functional Groups Reference
(Z)-3-(3-hydroxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one 3-hydroxyphenyl 3-nitrobenzylidene -OH, -NO₂, C=S, C=O
(Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one (3) None 3-fluorobenzylidene -F, C=S, C=O
(Z)-3-(benzo[d]thiazol-2-yl)-5-benzylidene-2-thioxothiazolidin-4-one (A4) Benzo[d]thiazol-2-yl Benzylidene C=N (thiazole), C=S, C=O
(Z)-3-(3-hydroxyphenyl)-5-(1-methylindol-3-ylmethylene)-2-thioxothiazolidin-4-one 3-hydroxyphenyl 1-methylindol-3-ylmethylene -OH, indole ring, C=S, C=O
(Z)-5-(4-methoxybenzylidene)-3-(2-oxoethyl)-2-thioxothiazolidin-4-one (3a) 2-oxoethyl 4-methoxybenzylidene -OCH₃, C=S, C=O

Key Observations :

  • The 3-hydroxyphenyl group at position 3 may improve solubility or hydrogen-bonding interactions relative to non-polar substituents like benzo[d]thiazol-2-yl .
Antimicrobial and Antifungal Activity
  • The indolylmethylene analog (Z)-3-(3-hydroxyphenyl)-5-(1-methylindol-3-ylmethylene)-2-thioxothiazolidin-4-one (EC₅₀ = 12.28 ± 0.1 μM) demonstrated potent anti-tuberculosis activity against Mycobacterium tuberculosis, outperforming many reference drugs .
  • In contrast, the target compound’s 3-nitrobenzylidene substituent may confer distinct antibacterial properties, as nitro groups are known to enhance penetration through bacterial membranes .
  • 5-(1H-Indol-3-ylmethylene)-2-thioxothiazolidin-4-one derivatives showed reduced antifungal activity when substituted with aliphatic acids (e.g., butyric acid), highlighting the importance of aromatic substituents for potency .
Enzyme Inhibition
  • Tyrosinase inhibition: (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) reduced melanogenesis in mice, indicating structural sensitivity to substituent positioning on the benzylidene ring .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Water) Notable Features Reference
This compound Not reported Not reported High purity (99%), industrial scale
(Z)-5-(4-methoxybenzylidene)-3-(2-oxoethyl)-2-thioxothiazolidin-4-one (3a) 215–217 Low Yellow solid, 85% yield
(Z)-3-(3-hydroxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one Not reported 0.4 μg/mL (pH 7.4) Pyridine ring enhances solubility

Insights :

  • The target compound’s nitro group may reduce aqueous solubility compared to analogs with polar substituents (e.g., -OH or pyridine) .
  • High melting points (>200°C) are common in this class due to rigid aromatic systems and hydrogen-bonding networks .

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (e.g., -NO₂, -F) on the benzylidene ring enhance antimicrobial activity by improving membrane permeability .
  • Hydroxyl groups (e.g., at position 3) improve solubility and enable hydrogen bonding with biological targets .
  • Heterocyclic substitutions (e.g., indole or thiazole) expand π-π stacking interactions, critical for enzyme inhibition .

Biological Activity

(Z)-3-(3-hydroxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one, with the CAS number 303790-14-9, is a compound that has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

PropertyValue
Molecular FormulaC16H10N2O4S2
Molecular Weight354.39 g/mol
IUPAC NameThis compound
CAS Number303790-14-9

Mechanisms of Biological Activity

The biological activity of this compound has been attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting microbial cell membranes, which leads to cell lysis. This activity is particularly noted against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cells. It interacts with specific molecular targets involved in cell proliferation and survival, suggesting its potential as an anticancer therapeutic .
  • Antioxidant Properties : The compound demonstrates strong antioxidant activity, which helps in scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells. This property is crucial for its potential use in preventing oxidative damage associated with various diseases .
  • Inhibition of Tyrosinase : Recent studies have shown that analogs of this compound effectively inhibit tyrosinase, an enzyme critical in melanin production. This inhibition could be beneficial for developing treatments for hyperpigmentation disorders .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antimicrobial agents, highlighting its potential as a novel antimicrobial agent.

Anticancer Activity Assessment

In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and colorectal cancer cells. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2, indicating a pathway through which this compound can exert its anticancer effects .

Tyrosinase Inhibition Study

Analog compounds derived from this compound were tested for their ability to inhibit tyrosinase. The most potent analog showed an IC50 value significantly lower than that of kojic acid, a known skin-lightening agent. This suggests that these compounds could serve as effective agents for treating skin pigmentation disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
(Z)-5-(Substituted Benzylidene) ThiazolidinoneThiazolidinone derivativeAntimicrobial, antioxidant
Kojic AcidNatural phenolic compoundTyrosinase inhibitor, skin-lightening
Benzyl IsothiocyanateIsothiocyanate derivativeAntimicrobial

The unique combination of functional groups in this compound contributes to its diverse biological activities compared to similar compounds.

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